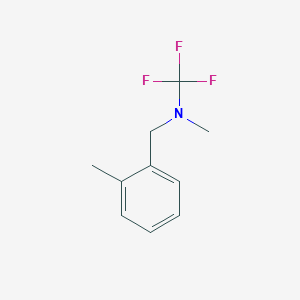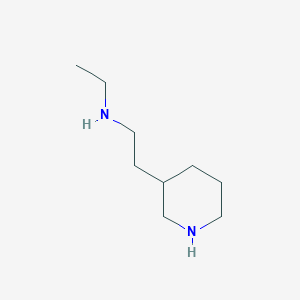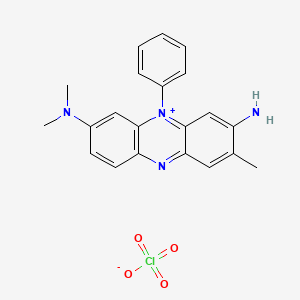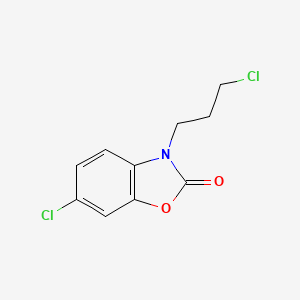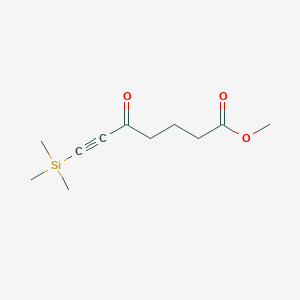
6-Heptynoic acid, 5-oxo-7-(trimethylsilyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Heptynoic acid, 5-oxo-7-(trimethylsilyl)-, methyl ester is an organic compound with the molecular formula C11H18O3Si. This compound is characterized by the presence of a heptynoic acid backbone, a trimethylsilyl group, and a methyl ester functional group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptynoic acid, 5-oxo-7-(trimethylsilyl)-, methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with heptynoic acid and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the trimethylsilyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-Heptynoic acid, 5-oxo-7-(trimethylsilyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Heptynoic acid, 5-oxo-7-(trimethylsilyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Heptynoic acid, 5-oxo-7-(trimethylsilyl)-, methyl ester involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ester functional group can undergo hydrolysis, releasing the active heptynoic acid derivative, which then interacts with biological targets or participates in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Heptynoic acid, 5-oxo-7-(trimethylsilyl)-: Lacks the methyl ester group.
5-Oxo-7-(trimethylsilyl)-6-heptynoic acid: Similar structure but different functional groups.
Uniqueness
6-Heptynoic acid, 5-oxo-7-(trimethylsilyl)-, methyl ester is unique due to the presence of both the trimethylsilyl group and the methyl ester functional group. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and research applications.
Eigenschaften
CAS-Nummer |
90132-06-2 |
|---|---|
Molekularformel |
C11H18O3Si |
Molekulargewicht |
226.34 g/mol |
IUPAC-Name |
methyl 5-oxo-7-trimethylsilylhept-6-ynoate |
InChI |
InChI=1S/C11H18O3Si/c1-14-11(13)7-5-6-10(12)8-9-15(2,3)4/h5-7H2,1-4H3 |
InChI-Schlüssel |
NMHHELNAFKWZHN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCC(=O)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


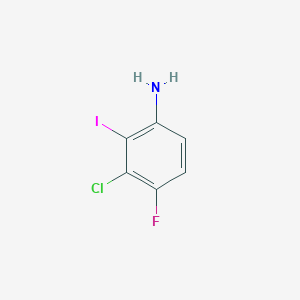

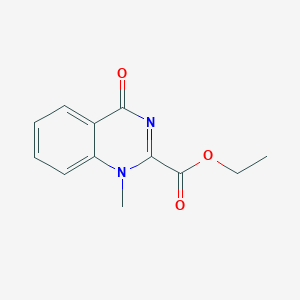
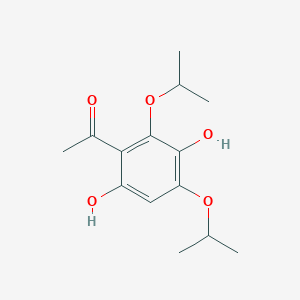

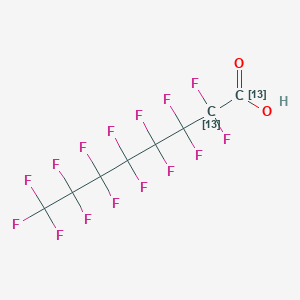

![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13972437.png)

